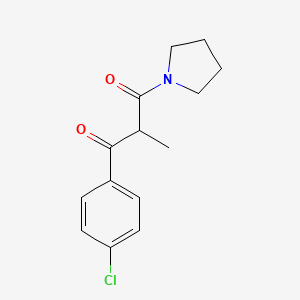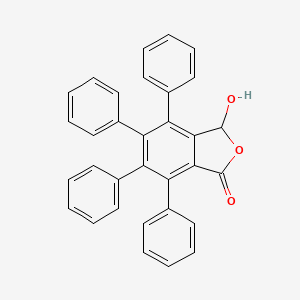
3-Hydroxy-4,5,6,7-tetraphenyl-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4,5,6,7-tetraphenyl-2-benzofuran-1(3H)-one is a complex organic compound characterized by its benzofuran core substituted with hydroxy and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,5,6,7-tetraphenyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenyl-substituted precursors.
Introduction of Hydroxy Group: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Phenyl Substitution: Friedel-Crafts alkylation or acylation reactions to introduce phenyl groups at specific positions on the benzofuran ring.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the benzofuran core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of organic electronic materials or as a precursor in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. In materials science, its electronic properties could be exploited in the design of organic semiconductors.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzofuran-1(3H)-one: Lacks the hydroxy and phenyl substitutions.
4,5,6,7-Tetraphenyl-2-benzofuran-1(3H)-one: Similar but without the hydroxy group.
3-Hydroxy-2-benzofuran-1(3H)-one: Similar core structure but fewer phenyl groups.
Propiedades
Número CAS |
92897-99-9 |
|---|---|
Fórmula molecular |
C32H22O3 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
3-hydroxy-4,5,6,7-tetraphenyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C32H22O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20,31,33H |
Clave InChI |
CUPYCLCYNVELBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(OC(=O)C3=C(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


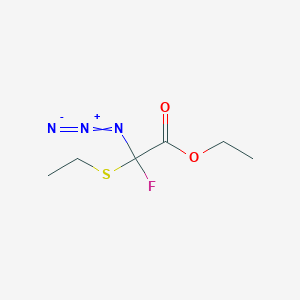
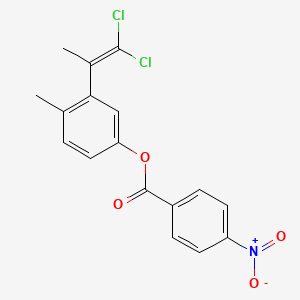
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
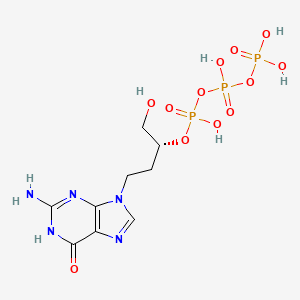
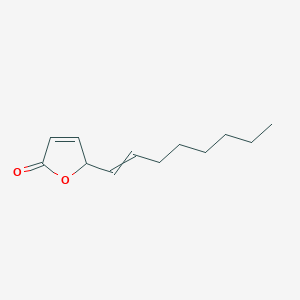
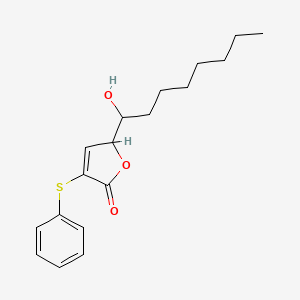
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
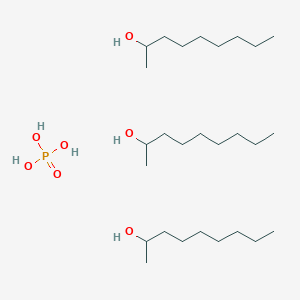
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
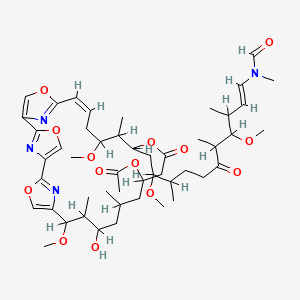
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
